2-(6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
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Description
2-(6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H28N2O5 and its molecular weight is 484.552. The purity is usually 95%.
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Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
A study by Coleman et al. (2000) explores the metabolism of chloroacetamide herbicides (such as acetochlor and metolachlor) in human and rat liver microsomes, focusing on their carcinogenic properties and metabolic pathways. This research is relevant to understanding the toxicological profile and environmental impact of such chemicals, which could indirectly relate to the research applications of the compound by illustrating the importance of studying the metabolism of synthetic compounds in biological systems (Coleman, Linderman, Hodgson, & Rose, 2000).
Structural Aspects and Properties of Amide Derivatives
Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, focusing on their ability to form gels and crystalline solids in the presence of different acids. This study could provide insights into the crystal engineering and material science applications of similar compounds, particularly in designing new materials with specific optical or physical properties (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Pharmacological Studies
Bhambi et al. (2010) focused on the synthesis and potential biological activities of phthalimidoxy substituted quinoline derivatives. This research highlights the pharmacological significance of quinoline-based compounds, suggesting possible applications in drug development and therapeutic interventions (Bhambi, Sain, Salvi, Sharma, & Talesara, 2010).
Properties
IUPAC Name |
2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5/c1-4-19-6-8-20(9-7-19)28(33)25-17-31(18-27(32)30-21-10-12-22(35-3)13-11-21)26-15-14-23(36-5-2)16-24(26)29(25)34/h6-17H,4-5,18H2,1-3H3,(H,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTISOQKJHTVMEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.